META060
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
META060 is multikinase inhibitor, which inhibits the activity of kinases (spleen tyrosine kinase, Bruton's tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3) associated with RA and inhibits beta-catenin phosphorylation. This compound also inhibits osteoclastogenesis as wells as inhibits IL-1beta-activated prostaglandin E(2), matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1 in RASFs. In mice with acute inflammation, oral administration of this compound reduced paw swelling similar to the effect of aspirin. In mice with CIA, this compound significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. Serum IL-6 concentrations in these mice were inhibited in a dose-dependent manner. This compound may have therapeutic potential in the treatment of inflammatory diseases. (Arthritis Rheum. 2010 Jun; 62(6):1683-92 )
科学的研究の応用
Anti-inflammatory and Immunomodulatory Effects
META060 has been identified as a potent inhibitor of multiple kinases in the NF-κB pathway, showcasing its ability to suppress inflammation without affecting constitutive COX-2 enzymatic activity. This was evidenced in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, where this compound dose-dependently inhibited prostaglandin E2 and nitric oxide formation, COX-2 abundance, and NF-κB activation. Moreover, this compound's bioavailability in humans and its anti-inflammatory effect ex vivo were confirmed, making it a promising candidate for anti-inflammatory therapeutic applications (Desai et al., 2009).
Metabolic and Obesity-Related Benefits
Research on this compound has also extended to metabolic health, particularly in the context of obesity and insulin resistance. A study demonstrated that this compound could mitigate weight gain, improve body composition, and enhance metabolic flexibility in a high-fat-diet-fed mouse model. This suggests its potential therapeutic value in managing obesity and insulin resistance, prompting further investigation into its mechanisms of action (Vroegrijk et al., 2013).
Cardiovascular Health
Further research highlighted this compound's capacity to attenuate TNF-α-activated inflammation, endothelial-monocyte interactions, and matrix metalloproteinase-9 expression. By inhibiting NF-κB and AP-1 in THP-1 monocytes, this compound demonstrates potential for preventing or treating cardiovascular diseases by ameliorating inflammation and plaque destabilization, key factors in atherosclerosis (Desai et al., 2012).
Rheumatoid Arthritis and Bone Health
Additionally, the impact of this compound on rheumatoid arthritis and bone health has been explored. It was shown to inhibit osteoclastogenesis and matrix metalloproteinases in vitro, and reduce bone and cartilage degradation in a mouse model of rheumatoid arthritis. These findings suggest this compound's efficacy in reducing swelling and inhibiting bone and cartilage destruction in chronic inflammation, warranting further clinical testing for its therapeutic potential in inflammatory diseases (Konda et al., 2010).
特性
IUPAC名 |
Unknown |
---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
META-060; META060; META 060 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。